An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 2-(piperazin-1-yl)acetate Dihydrochloride: A Cornerstone Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its prevalence stems from a combination of desirable physicochemical properties and synthetic versatility. The two nitrogen atoms of the piperazine ring, with their distinct basicities, allow for the introduction of diverse substituents, enabling fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. Methyl 2-(piperazin-1-yl)acetate dihydrochloride, a key building block, provides a direct and efficient entry point for incorporating this valuable pharmacophore into more complex molecular architectures. This guide offers a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, providing researchers with the critical knowledge to effectively utilize this versatile intermediate.
Physicochemical and Structural Characteristics
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is the salt form of the corresponding free base, where both nitrogen atoms of the piperazine ring are protonated by hydrochloric acid. This conversion to the dihydrochloride salt significantly influences its physical properties, most notably increasing its water solubility and stability, which are advantageous for storage and handling in a laboratory setting.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₇H₁₆Cl₂N₂O₂ | [Calculated] |
| Molecular Weight | 231.12 g/mol | [Calculated] |
| CAS Number | 179689-65-7 | N/A |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Data not readily available for the dihydrochloride. The monohydrochloride has a melting point of 156-157 °C.[1] | N/A |
| Solubility | Soluble in water and polar protic solvents like methanol and ethanol. Sparingly soluble in less polar organic solvents. | General chemical principles |
| pKa | The parent piperazine has pKa values of approximately 9.73 and 5.35 at 298 K for the two protonated nitrogens. The presence of the methyl acetate group will slightly alter these values.[2] | N/A |
Synthesis and Manufacturing Principles
The synthesis of methyl 2-(piperazin-1-yl)acetate dihydrochloride is conceptually straightforward, typically involving the N-alkylation of piperazine with a suitable two-carbon electrophile bearing a methyl ester. A common and efficient approach is a one-pot, one-step procedure that avoids the need for protecting groups, which is a significant advantage in terms of process efficiency and cost-effectiveness.[1]
Generalized Synthetic Workflow
The synthesis can be visualized as a nucleophilic substitution reaction followed by salt formation.
Caption: Generalized synthetic workflow for Methyl 2-(piperazin-1-yl)acetate dihydrochloride.
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on general principles of N-alkylation of piperazines.
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Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with piperazine (1.0 equivalent) and a suitable solvent such as ethanol or isopropanol.
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Addition of Alkylating Agent: Methyl chloroacetate (1.0-1.1 equivalents) is dissolved in the same solvent and added dropwise to the piperazine solution at room temperature with vigorous stirring. An exothermic reaction may be observed.
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Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or GC-MS) until the starting materials are consumed.
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Work-up and Isolation of the Free Base: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and the pH is adjusted to be basic (pH > 10) with a suitable base (e.g., NaOH or K₂CO₃). The aqueous layer is extracted several times with an organic solvent such as dichloromethane or ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude free base, methyl 2-(piperazin-1-yl)acetate.
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Formation of the Dihydrochloride Salt: The crude free base is dissolved in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether). A solution of hydrochloric acid (2.0 equivalents) in the same or a compatible solvent is then added dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
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Purification: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford pure methyl 2-(piperazin-1-yl)acetate dihydrochloride.
Spectroscopic and Analytical Characterization
While a dedicated, publicly available spectrum for methyl 2-(piperazin-1-yl)acetate dihydrochloride is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Methyl Protons (-OCH₃): A sharp singlet around 3.7 ppm. - Methylene Protons (-CH₂-CO): A singlet around 3.3 ppm. - Piperazine Protons: A complex multiplet or two broad singlets for the four methylene groups of the piperazine ring, likely in the range of 2.5-3.5 ppm. The exact chemical shifts and multiplicities will be influenced by the protonation state and the solvent used. The presence of two hydrochloride molecules will lead to downfield shifts of the protons adjacent to the nitrogen atoms. |
| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm. - Methyl Carbon (-OCH₃): A signal around 52 ppm. - Methylene Carbon (-CH₂-CO): A signal in the range of 55-60 ppm. - Piperazine Carbons: Two signals for the methylene carbons of the piperazine ring, typically in the range of 45-55 ppm. |
| FT-IR (cm⁻¹) | - N-H Stretch: Broad absorption in the region of 2400-3000 cm⁻¹ due to the ammonium salts. - C-H Stretch: Aliphatic C-H stretching vibrations around 2850-3000 cm⁻¹. - C=O Stretch: A strong absorption band around 1740-1750 cm⁻¹ for the ester carbonyl group. - C-N Stretch: In the fingerprint region, typically between 1000-1200 cm⁻¹. |
| Mass Spec. (ESI+) | The expected molecular ion peak for the free base [M+H]⁺ would be at m/z 159.11. |
Reactivity and Applications in Drug Development
The primary utility of methyl 2-(piperazin-1-yl)acetate dihydrochloride lies in its role as a bifunctional building block. The secondary amine of the piperazine ring is a nucleophile, readily participating in a variety of chemical transformations. The methyl ester moiety provides a handle for further functionalization, such as hydrolysis to the corresponding carboxylic acid or amidation.
Key Reactions and Transformations
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N-Arylation/N-Alkylation: The secondary amine can be arylated or alkylated under various conditions, such as Buchwald-Hartwig amination or classical nucleophilic substitution reactions.
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Amide Bond Formation: The secondary amine can react with carboxylic acids, acid chlorides, or sulfonyl chlorides to form the corresponding amides or sulfonamides.
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Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
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Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in further coupling reactions.
Role as a Key Intermediate in Pharmaceutical Synthesis
Methyl 2-(piperazin-1-yl)acetate and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. One prominent example is its role in the synthesis of Ranolazine , a drug used to treat chronic angina.[3][4][5][6][7]
Caption: Simplified synthetic scheme illustrating the role of a piperazine acetamide intermediate in the synthesis of Ranolazine.
The piperazine moiety in these drug candidates often serves as a linker, connecting different pharmacophoric elements and influencing the overall solubility, lipophilicity, and metabolic stability of the final compound.
Handling, Storage, and Safety
As a dihydrochloride salt, methyl 2-(piperazin-1-yl)acetate dihydrochloride is typically a hygroscopic solid. Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust. In case of contact with eyes or skin, the affected area should be flushed with copious amounts of water. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Conclusion
Methyl 2-(piperazin-1-yl)acetate dihydrochloride is a fundamentally important and highly versatile building block in the field of drug discovery and development. Its straightforward synthesis, coupled with the predictable reactivity of its functional groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, as outlined in this guide, is crucial for its effective application in the design and synthesis of novel therapeutic agents. The strategic incorporation of this piperazine-containing intermediate will undoubtedly continue to contribute to the development of new and improved medicines for a wide range of diseases.
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